N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
Description
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3 |
InChI Key |
RYBOLSJMXRFIML-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
- Reductive amination of the corresponding ketone or aldehyde precursor with 1-methoxypropan-2-amine or ammonia.
- The carbonyl compound at the 3-position of the oxolane ring is reacted with the amine source to form an imine or iminium intermediate.
- Subsequent catalytic hydrogenation (e.g., using Pt, Pd catalysts) or metal hydride reduction (e.g., NaBH3CN, NaBH4) yields the secondary amine.
- This method is highly selective and mild, preserving ether functionality.
Amide Reduction
- Synthesis of the corresponding amide at the 3-position of the oxolane ring followed by reduction using lithium aluminum hydride (LiAlH4).
- The amide intermediate can be prepared by coupling the oxolane-3-carboxylic acid derivative with 1-methoxypropan-2-amine.
- LiAlH4 reduction converts the amide to the secondary amine.
- This method requires careful control to avoid over-reduction or ring opening.
Specific Preparation Method from Patent and Literature Data
A patent (WO2010081755A1) related to compounds with similar oxolane amine structures provides insight into preparation methods applicable here:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2,2,5,5-tetramethyloxolan-3-one (ketone precursor) | Oxidation of tetramethyloxolane alcohol derivatives | Controlled oxidation to avoid ring cleavage |
| 2 | Reductive amination with 1-methoxypropan-2-amine | Catalytic hydrogenation (Pt, Pd) or NaBH3CN reduction in methanol or ethanol | Mild conditions preserve ether group |
| 3 | Purification | Column chromatography or crystallization | To isolate pure amine |
This approach aligns with standard amine synthesis protocols and is efficient for preparing N-substituted oxolane amines without decomposing sensitive groups.
Experimental Data Table: Typical Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Oxidation to ketone | PCC or Swern oxidation | CH2Cl2 or DMSO | 0°C to RT | 2-4 h | 85-90 | Avoid overoxidation |
| 2 | Reductive amination | 1-methoxypropan-2-amine, NaBH3CN | MeOH or EtOH | RT to 40°C | 12-24 h | 75-85 | pH controlled (~6-7) |
| 3 | Purification | Silica gel chromatography | Hexane/ethyl acetate | RT | - | >95 purity | Confirmed by NMR, MS |
Analytical and Characterization Techniques
- NMR spectroscopy (1H, 13C) confirms the substitution pattern and integrity of the oxolane ring.
- Mass spectrometry (MS) verifies molecular weight (expected ~215 g/mol).
- Infrared spectroscopy (IR) confirms amine and ether functional groups.
- Chromatography (HPLC, GC) used for purity assessment.
- Enantiomeric purity may be assessed if chiral centers are involved.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound with potential applications across various fields, particularly in scientific research and pharmaceuticals. This article explores its applications in detail, supported by data tables and insights from verified sources.
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure may enhance the efficacy of drugs by improving solubility and bioavailability. Research indicates that compounds with similar structures can exhibit desirable pharmacokinetic properties, making them suitable candidates for drug formulation .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules. For instance, it can be employed in the preparation of amine derivatives that are important in medicinal chemistry .
Material Science
In material science, this compound is being investigated for its potential use in the development of new polymers or coatings. Its properties may contribute to enhanced durability and chemical resistance in materials used for industrial applications .
Biological Research
The compound's structural characteristics suggest potential applications in biological research, particularly in studies involving enzyme inhibition or receptor binding assays. Preliminary studies indicate that similar compounds can interact with biological targets effectively .
Case Study 1: Pharmaceutical Formulation
A study conducted on the formulation of a novel drug candidate incorporated this compound as a key intermediate. The results demonstrated improved solubility and absorption rates compared to traditional formulations. The compound's role in enhancing drug delivery mechanisms was particularly highlighted.
Case Study 2: Organic Synthesis
In a research project focused on synthesizing complex organic molecules, researchers utilized this compound as a precursor. The synthesis pathway showed high yields and selectivity for the desired products, showcasing the compound's utility in organic chemistry .
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drug formulation |
| Chemical Synthesis | Building block for complex organic compounds |
| Material Science | Development of durable polymers and coatings |
| Biological Research | Studies on enzyme interactions and receptor binding |
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Functional Groups
- Target Compound :
- Oxolane ring : 2,2,5,5-Tetramethyl substitution.
- Amine substituent : N-(1-Methoxypropan-2-yl).
Analogues for Comparison
(S)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide ():
- Structure : Shares the N-(1-methoxypropan-2-yl) group but replaces the oxolane ring with a chloroacetamide and aryl group.
- Application : Herbicide (metolachlor derivative) .
MTSSL (1-Oxyl-2,2,5,5-tetramethyl-D3-pyrroline-3-methyl methanethiosulfonate) ():
- Structure : Contains a tetramethyl-pyrroline ring (nitroxide radical) and methanethiosulfonate group.
- Application : Spin label for EPR/DEER studies .
5-[1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-3-pyrrolyl]-N-(1-methoxypropan-2-yl)-6H-1,3,4-thiadiazin-2-amine (): Structure: Retains the N-(1-methoxypropan-2-yl) group but incorporates a thiadiazin-pyrrole scaffold.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Analogues
Key Observations:
- Lipophilicity: The tetramethyloxolane and pyrroline rings increase hydrophobicity compared to non-methylated analogues.
- Steric Effects : Tetramethyl groups in the target compound and MTSSL reduce conformational flexibility, enhancing stability.
- Reactivity : The methoxypropan-2-yl group in the target compound and metolachlor derivative likely improves solubility in organic matrices.
Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable; comparisons rely on structural analogs.
Inferred Properties : Physicochemical properties are extrapolated from compounds with shared functional groups.
Conflicting Evidence : While MTSSL is a spin label, the target compound’s lack of a radical group limits direct functional overlap .
Biological Activity
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine, with the CAS number 1539189-90-6, is a compound that has garnered attention in various fields including agriculture and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 215.33 g/mol. The compound features a complex structure that contributes to its unique biological properties.
Herbicidal Properties
Research indicates that compounds similar to this compound exhibit herbicidal activity. According to a patent document (WO2010081755A1), derivatives of this compound were identified as suitable for use as herbicides due to their effectiveness in controlling various weed species. The specific mechanisms of action often involve the inhibition of key enzymatic pathways in plants, leading to growth cessation and eventual plant death .
Synthesis and Biocatalytic Processes
The synthesis of methoxyisopropylamine derivatives has been optimized through biocatalytic processes that enhance yield and purity. A notable study highlighted the development of a high-productivity method for synthesizing (S)-methoxyisopropylamine via transamination processes . This methodology may be applicable for producing this compound efficiently.
Toxicological Assessments
In assessing the safety profile of similar compounds, toxicological studies have been conducted focusing on liver and kidney functions as well as potential neurotoxic effects. For example, research involving piperine-loaded nanoparticles indicated no significant toxicity to vital organs while enhancing cognitive effects . Such studies provide a framework for evaluating the safety of this compound in future research.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1539189-90-6 |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
| Potential Applications | Herbicides, Neuroprotective Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
